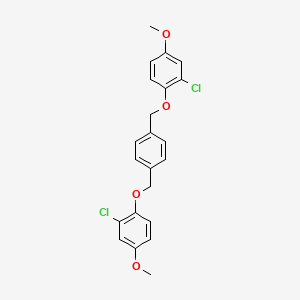

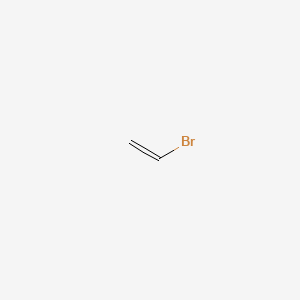

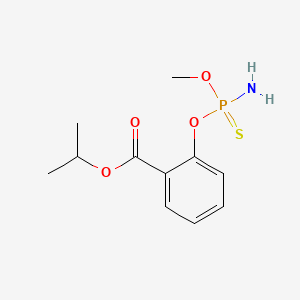

![molecular formula C23H27NO4 B1203224 (2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID CAS No. 132684-62-9](/img/structure/B1203224.png)

(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID

Übersicht

Beschreibung

Diese Verbindung wurde auf ihre Fähigkeit untersucht, das Wachstum kultivierter menschlicher glatter Aortenmuskelzellen zu hemmen und die Thrombozytenaggregation sowohl im Schweine- als auch im menschlichen Plasma zu reduzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NPC-15669 beinhaltet die Reaktion von Leucin mit Fluorenyl-9-methoxycarbonylchlorid unter basischen Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan statt, wobei eine Base wie Triethylamin verwendet wird, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Produkt wird anschließend durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von NPC-15669 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien, wobei die Reaktionsbedingungen streng kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um pharmazeutische Standards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NPC-15669 involves the reaction of leucine with fluorenyl-9-methoxy-carbonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of NPC-15669 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NPC-15669 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: NPC-15669 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Amin-Derivat reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Amin-Derivate und verschiedene substituierte Produkte, abhängig vom verwendeten Nucleophil .

Wissenschaftliche Forschungsanwendungen

NPC-15669 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Medizin: Untersucht wurden seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen, der Reduzierung der Thrombozytenaggregation und der Vorbeugung von Restenosen nach Angioplastie

Industrie: Anwendung bei der Entwicklung von entzündungshemmenden Medikamenten und anderen pharmazeutischen Produkten.

Wirkmechanismus

NPC-15669 entfaltet seine Wirkungen durch Hemmung der Proliferation glatter Gefäßmuskelzellen und Reduzierung der Thrombozytenaggregation. Die Verbindung blockiert die Bindung von Integrinen an das Gefäßendothel, wodurch Zellanhaftung und -migration verhindert werden. Dieser Mechanismus ist besonders effektiv bei der Reduzierung von Entzündungen und der Vorbeugung von Restenosen .

Wirkmechanismus

NPC-15669 exerts its effects by inhibiting the proliferation of vascular smooth muscle cells and reducing platelet aggregability. The compound blocks the binding of integrins to the vascular endothelium, thereby preventing cell adhesion and migration. This mechanism is particularly effective in reducing inflammation and preventing restenosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aspirin: Ein weiteres entzündungshemmendes Mittel, aber mit einem anderen Wirkmechanismus.

Dexamethason: Ein Kortikosteroid mit entzündungshemmenden Eigenschaften.

Sulfasalazin: Wird bei der Behandlung von entzündlichen Darmerkrankungen eingesetzt

Einzigartigkeit

NPC-15669 ist einzigartig in seiner Fähigkeit, die Proliferation glatter Gefäßmuskelzellen selektiv zu hemmen, ohne die Proliferation oder Migration von Endothelzellen zu beeinträchtigen. Diese selektive Wirkung macht es zu einem vielversprechenden Kandidaten zur Vorbeugung von Restenosen nach Angioplastie und zur Behandlung anderer entzündlicher Erkrankungen .

Eigenschaften

IUPAC Name |

(2S)-2-[(2,7-dimethyl-9H-fluoren-9-yl)methoxycarbonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-13(2)9-21(22(25)26)24-23(27)28-12-20-18-10-14(3)5-7-16(18)17-8-6-15(4)11-19(17)20/h5-8,10-11,13,20-21H,9,12H2,1-4H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHPSBSPFWAVPK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2COC(=O)NC(CC(C)C)C(=O)O)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C3=C(C2COC(=O)N[C@@H](CC(C)C)C(=O)O)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927775 | |

| Record name | N-{[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy](hydroxy)methylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132684-62-9 | |

| Record name | N-(9H-(2,7-Dimethylfluoren-9-ylmethoxy)carbonyl)leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132684629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy](hydroxy)methylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(2,7-dimethyl-9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NPC-15669 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6JBN2T3Z4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of NPC 15669?

A1: NPC 15669 primarily acts by inhibiting the upregulation of the Mac-1 (CD11b/CD18) adhesion molecule on the surface of neutrophils. [, , ] This inhibition prevents neutrophils from adhering to the endothelium and migrating into inflamed tissues, effectively reducing neutrophil-mediated inflammation. [, , ]

Q2: Does NPC 15669 affect other neutrophil functions besides adhesion?

A2: While primarily known for inhibiting adhesion, NPC 15669 also influences other neutrophil functions. Studies show it can suppress granule exocytosis and the oxidative burst triggered by various receptor agonists, including fMet-Leu-Phe, LTB4, PAF, C5a, and IL-8. [] This suggests interference with receptor-coupled signal transduction pathways within neutrophils. []

Q3: How specific is NPC 15669's action on Mac-1? Does it affect other adhesion molecules?

A3: While NPC 15669 primarily targets Mac-1, research suggests it might influence other adhesion molecules depending on the stimulus. For instance, in antigen-induced inflammatory responses, NPC 15669 was found to prevent the increase in both ICAM-1 expression and neutrophil recruitment. []

Q4: Does NPC 15669 directly interact with the Mac-1 receptor, or does it interfere with its expression pathway?

A4: Current research suggests that NPC 15669 inhibits the upregulation of Mac-1 rather than directly blocking the receptor. [] The exact mechanism of this inhibition is still under investigation, but studies indicate that it may involve interference with tyrosine phosphorylation pathways crucial for integrin upregulation. []

Q5: What are the downstream consequences of NPC 15669's inhibition of neutrophil recruitment?

A5: Inhibiting neutrophil recruitment using NPC 15669 leads to several beneficial effects in various models of inflammation. These include:

- Reduced capillary permeability: This effect was observed in a rat model of the reversed passive Arthus reaction, indicating reduced vascular leakage and edema. []

- Decreased tissue myeloperoxidase activity: This finding points to a reduction in neutrophil infiltration and degranulation in inflamed tissues. [, , , , ]

- Improved organ function: Studies have shown improvements in lung function in models of acute lung injury [] and enhanced cardiac function following ischemia-reperfusion injury. [, ]

Q6: Has NPC 15669 demonstrated efficacy in preclinical models of disease?

A6: Yes, NPC 15669 has shown promise in several preclinical models:

- Sepsis: NPC 15669 significantly improved survival rates in a rat model of fecal peritonitis-induced sepsis, even when administered therapeutically. [] This effect was associated with the reversal of leukopenia and reduced neutrophil infiltration in the small intestine. []

- Acute Lung Injury: Pretreatment with NPC 15669 improved oxygenation and lung compliance in a rabbit model of ventilator-induced lung injury. [] Histological analysis revealed less lung damage and reduced leukocyte infiltration in the treated group. []

- Transplantation: NPC 15669 prolonged cardiac xenograft survival in a guinea pig-to-rat model, particularly when combined with complement inhibition. []

- Myocardial Ischemia-Reperfusion Injury: The compound attenuated the increase in regional platelet aggregability, reduced myocardial damage, and improved ventricular function in a pig model of ischemia-reperfusion. [, ]

- Colitis: In a rat model of acetic acid-induced colitis, NPC 15669 accelerated healing. []

Q7: Has NPC 15669 been tested in clinical trials?

A7: Currently, publicly available research primarily focuses on preclinical studies. Further research, including clinical trials, is needed to evaluate the safety and efficacy of NPC 15669 in humans.

Q8: What is the molecular formula and weight of NPC 15669?

A8: The molecular formula of NPC 15669 is C22H23NO4, and its molecular weight is 365.42 g/mol.

Q9: Is there information available regarding the spectroscopic data or material compatibility of NPC 15669?

A9: The provided research articles primarily focus on the biological activity and mechanisms of action of NPC 15669. Specific details regarding spectroscopic data, material compatibility, and stability under various conditions require further investigation.

Q10: Is there information on how modifications to the NPC 15669 structure affect its activity?

A10: While the provided research does not extensively explore SAR, one study mentioned that a related analog, N-[9H-fluoren-9-ylmethoxy)carbonyl]glycine, which lacks the dimethyl substitution on the fluorene ring, did not inhibit leukocyte recruitment or improve survival in the sepsis model. [] This suggests that the dimethyl substitution on the fluorene ring might be crucial for the biological activity of NPC 15669. Further research is needed to elucidate the specific structural features critical for its activity and to explore potential modifications for improving its efficacy and safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

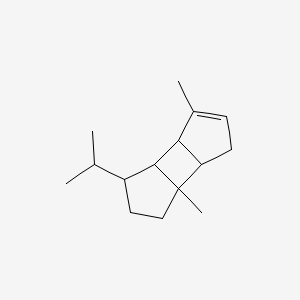

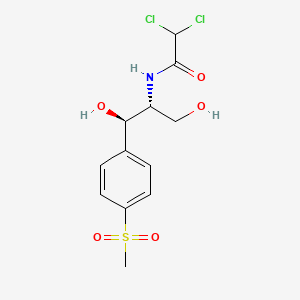

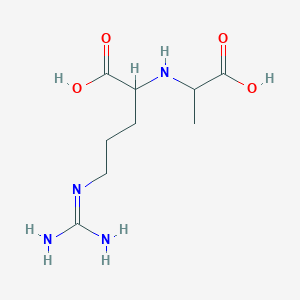

![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)

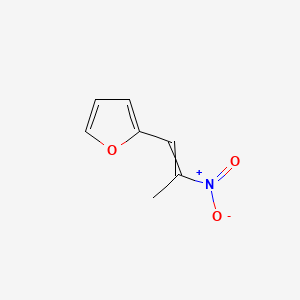

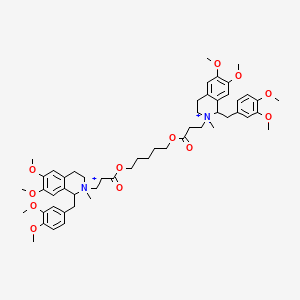

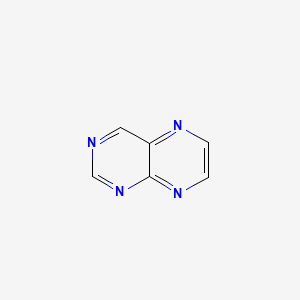

![(S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine](/img/structure/B1203164.png)

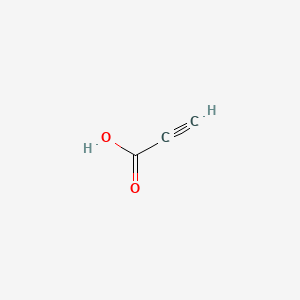

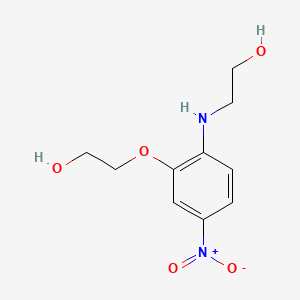

![2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate](/img/structure/B1203165.png)